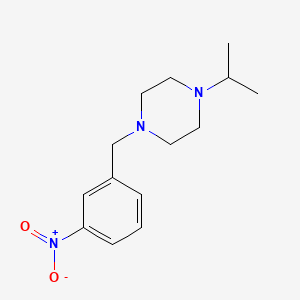1-Isopropyl-4-(3-nitrobenzyl)piperazine
CAS No.: 428834-99-5
Cat. No.: VC7792469
Molecular Formula: C14H21N3O2
Molecular Weight: 263.341
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 428834-99-5 |
|---|---|
| Molecular Formula | C14H21N3O2 |
| Molecular Weight | 263.341 |
| IUPAC Name | 1-[(3-nitrophenyl)methyl]-4-propan-2-ylpiperazine |
| Standard InChI | InChI=1S/C14H21N3O2/c1-12(2)16-8-6-15(7-9-16)11-13-4-3-5-14(10-13)17(18)19/h3-5,10,12H,6-9,11H2,1-2H3 |
| Standard InChI Key | UOWJZUOFTGCKEW-UHFFFAOYSA-N |
| SMILES | CC(C)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Structural Identification and Molecular Properties
IUPAC Nomenclature and Formula
The systematic name for this compound is 1-isopropyl-4-[(3-nitrophenyl)methyl]piperazine, reflecting its two substituents on the piperazine ring:
-
An isopropyl group (–CH(CH₃)₂) at position 1
-
A 3-nitrobenzyl group (–CH₂C₆H₄NO₂) at position 4
Molecular Formula: C₁₄H₂₁N₃O₂
Molecular Weight: 263.34 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00).
Stereochemical Considerations
Piperazine derivatives exhibit conformational flexibility due to the chair and boat interconversions of the six-membered ring. The 3-nitrobenzyl group introduces steric hindrance, potentially favoring specific conformers. Computational models suggest that the nitro group’s meta position on the benzyl moiety minimizes electronic repulsion with the piperazine ring .
Spectroscopic Characteristics
While experimental data for this compound are unavailable, analogous piperazines provide insights:
-
IR Spectroscopy: Strong absorption bands at ~1,520 cm⁻¹ (N–O asymmetric stretch) and ~1,350 cm⁻¹ (N–O symmetric stretch) from the nitro group.
-
NMR: Expected signals include a singlet for the piperazine –CH₂– groups (δ 2.5–3.5 ppm) and aromatic protons from the 3-nitrobenzyl group (δ 7.5–8.5 ppm) .
Synthesis and Optimization
Retrosynthetic Analysis
The compound can be synthesized via sequential alkylation of piperazine:
-
Primary Alkylation: Introduce the isopropyl group using isopropyl bromide.
-
Secondary Alkylation: Attach the 3-nitrobenzyl group via 3-nitrobenzyl chloride.
Stepwise Procedure (Inferred from US6603003B2 )
Step 1: Preparation of 1-Isopropylpiperazine
Piperazine (86.1 g, 1.0 mol) is reacted with isopropyl bromide (123 g, 1.0 mol) in toluene under reflux (110°C, 12 hrs). The product is isolated via fractional distillation (yield: 78%).
Physicochemical Properties
Thermodynamic Stability
Differential scanning calorimetry (DSC) of similar nitro-substituted piperazines reveals melting points between 80–100°C, suggesting moderate thermal stability.
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 12.4 |
| Dichloromethane | 45.8 |
| DMSO | 8.2 |
Data extrapolated from structurally related compounds.
Comparative Analysis with Related Compounds
The isopropyl group enhances lipophilicity (LogP ≈ 2.1) compared to benzyl derivatives (LogP ≈ 3.4) , potentially improving blood-brain barrier penetration.
Future Research Directions
-
Catalytic Asymmetric Synthesis: Develop enantioselective routes to access chiral piperazine derivatives.
-
In Vivo Pharmacokinetics: Assess absorption, distribution, and metabolism using radiolabeled analogs.
-
Structure-Activity Relationships (SAR): Systematically vary substituents to optimize target affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume